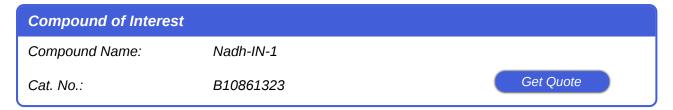


# Application Notes and Protocols for Modulating Intracellular NADH Levels

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging techniques to manipulate intracellular levels of reduced nicotinamide adenine dinucleotide (NADH). Dysregulation of the NAD+/NADH ratio is implicated in a wide range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer, making the ability to control this ratio a critical tool for research and therapeutic development.[1] This document details genetic, pharmacological, and metabolic methods to both increase and decrease intracellular NADH, complete with detailed experimental protocols and data presentation.

### **Genetic Modulation of Intracellular NADH**

Genetically encoded tools offer high specificity for modulating NADH levels within living cells, allowing for precise investigation of the downstream consequences of altered redox states.

# Decreasing Intracellular NADH with Lactobacillus brevis NADH Oxidase (LbNOX)

LbNOX is a water-forming NADH oxidase that catalyzes the reaction:  $2NADH + 2H^+ + O_2 \rightarrow 2NAD^+ + 2H_2O$ . Its expression in mammalian cells effectively decreases the NADH/NAD+ ratio. [2][3][4][5][6]

Experimental Protocol: Lentiviral Transduction of LbNOX in Mammalian Cells



This protocol describes the stable expression of LbNOX in a target mammalian cell line using lentiviral transduction.

#### Materials:

- HEK293T cells (for lentivirus production)
- · Target mammalian cell line
- Lentiviral transfer plasmid encoding LbNOX (with a fluorescent reporter, e.g., GFP, for selection)
- Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM I Reduced Serum Medium
- · Complete growth medium for your target cell line
- Polybrene
- 96-well or 6-well plates
- Phosphate-buffered saline (PBS)

#### Procedure:

#### Day 1: Seeding Cells for Transduction

- Seed your target cells in a 96-well or 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[7]
- Incubate overnight at 37°C with 5% CO<sub>2</sub>.

#### Day 2: Lentiviral Transduction

Thaw the lentiviral particles containing the LbNOX construct on ice.



- Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 μg/mL. Polybrene enhances transduction efficiency.[8][9]
- Remove the existing medium from the cells and replace it with the transduction medium.
- Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). If this is the
  first time, a range of MOIs should be tested to determine the optimal concentration for your
  cell line.
- · Gently swirl the plate to mix.
- Incubate for 18-24 hours at 37°C with 5% CO<sub>2</sub>.[10][7]

Day 3: Medium Change

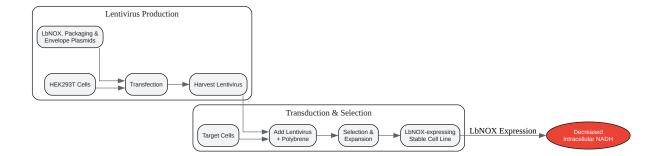
Remove the virus-containing medium and replace it with fresh, complete growth medium.

Day 4 onwards: Selection and Expansion

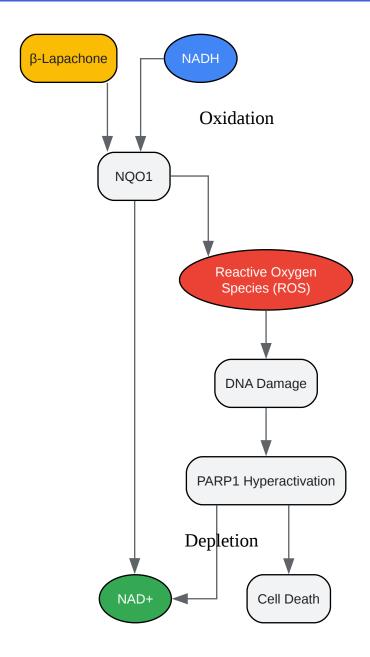
- After 48-72 hours, if your lentiviral construct contains a fluorescent reporter, you can assess transduction efficiency by fluorescence microscopy.
- If your construct contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for stably transduced cells.
- Expand the stable cell line for subsequent experiments.

Workflow for LbNOX-mediated NADH Depletion

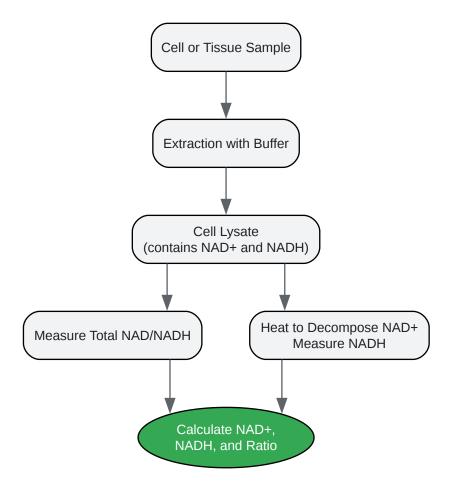












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